REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([CH3:10])=[CH:4][C:3]=1[OH:11].C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1>C1COCC1>[CH3:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]2[NH:1][C:17](=[O:18])[O:11][C:3]=2[CH:4]=1
|
Name
|
|
Quantity
|
1.54 g
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Type
|
reactant
|
Smiles
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NC1=C(C=C(C(=C1)OC)C)O
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (100 mL)
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Type
|
WASH
|
Details
|
washed with 1N HCl, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed via rotovap
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(NC(O2)=O)C=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |